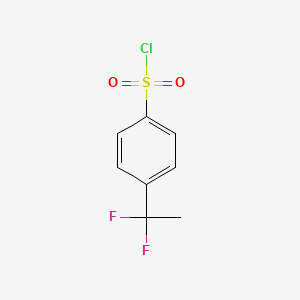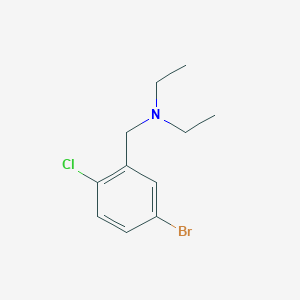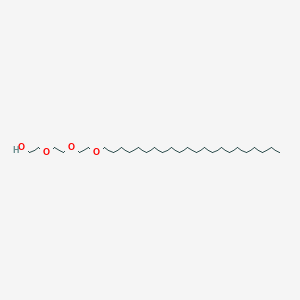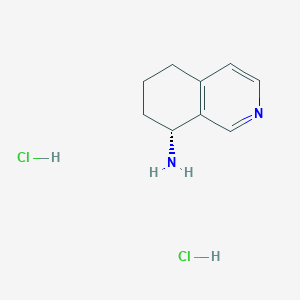
(R)-5,6,7,8-四氢异喹啉-8-胺二盐酸盐
描述
“®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is used in pharmaceutical research and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with an amine group at the 8th position. The compound is a dihydrochloride salt, which means it has two chloride ions associated with it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用
- Field: Pharmaceutics
- Application: PDT is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .
- Method: PDT uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death .
- Results: Compared to conventional therapeutic modalities, PDT presents greater selectivity against tumor cells, due to the use of photosensitizers that are preferably localized in tumor lesions, and the precise light irradiation of these lesions .
- Field: Microbiology
- Application: Essential oils have shown synergisms both with antibiotics and antiseptics .
- Method: The study investigated the impact of lavender essential oil (LEO) on the efficiency of octenidine dihydrochloride (OCT) towards methicillin-resistant S. aureus strains (MRSA) .
- Results: LEO is an efficient enhancer of the well-known antiseptic OCT against MRSA strains. It potentially influences bacterial permeation by modifying the cell wall structure .
Photodynamic Therapy (PDT)
Antibacterial Activity of Essential Oils
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
未来方向
属性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



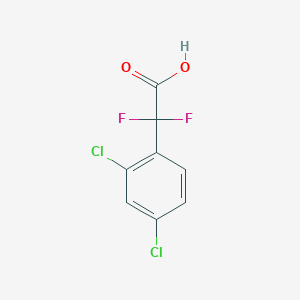
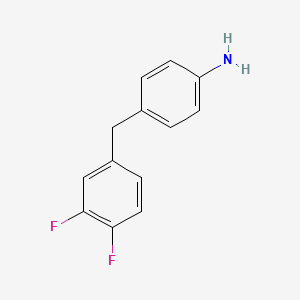
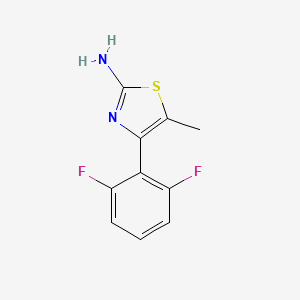
![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)
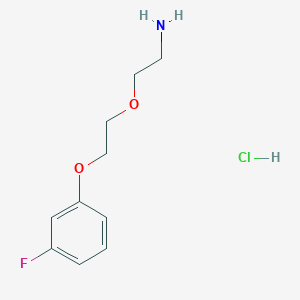
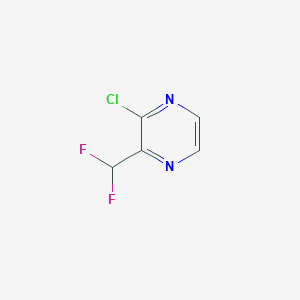
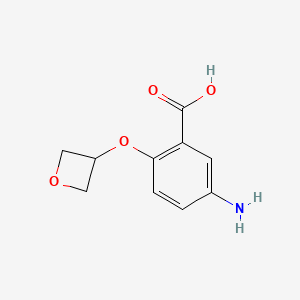
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
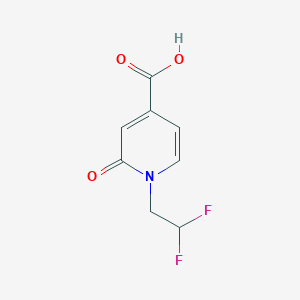
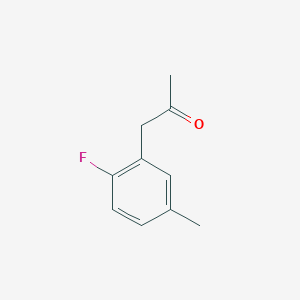
![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
